molecular formula C29H41ClFN5O B12417051 4-chloro-4-fluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide

4-chloro-4-fluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide

Cat. No.: B12417051
M. Wt: 536.2 g/mol
InChI Key: NMLZEJRCFABHBR-HLUXHJJISA-N
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Description

4-chloro-4-fluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[321]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide is a complex organic compound that features multiple functional groups, including a triazole ring, a cyclohexane ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-4-fluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the deuterated propyl group, and the coupling of the various fragments. Reaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The triazole ring and other functional groups may be susceptible to oxidation under certain conditions.

    Reduction: Reduction reactions could target the carboxamide group or other reducible moieties.

    Substitution: Halogen atoms (chlorine and fluorine) on the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives of the triazole ring, while substitution reactions could introduce new functional groups in place of the halogens.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a drug candidate, particularly if it exhibits interesting biological activity such as enzyme inhibition or receptor binding.

Medicine

In medicine, this compound could be explored for its therapeutic potential in treating various diseases, depending on its biological activity and pharmacokinetic properties.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. It could interact with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other triazole-containing molecules, deuterated analogs, or compounds with similar functional groups.

Uniqueness

The uniqueness of this compound could lie in its specific combination of functional groups, which might confer unique properties such as enhanced stability, selectivity, or biological activity compared to similar compounds.

Properties

Molecular Formula

C29H41ClFN5O

Molecular Weight

536.2 g/mol

IUPAC Name

4-chloro-4-fluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C29H41ClFN5O/c1-19(2)27-34-33-20(3)36(27)25-17-23-9-10-24(18-25)35(23)16-13-26(21-7-5-4-6-8-21)32-28(37)22-11-14-29(30,31)15-12-22/h4-8,19,22-26H,9-18H2,1-3H3,(H,32,37)/t22?,23?,24?,25?,26-,29?/m0/s1/i1D3,2D3

InChI Key

NMLZEJRCFABHBR-HLUXHJJISA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)Cl)C)C([2H])([2H])[2H]

Canonical SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)Cl)C(C)C

Origin of Product

United States

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